molecular formula C12H17Cl2N3 B1463127 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1185692-43-6

5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1463127
M. Wt: 274.19 g/mol
InChI Key: ZRLJKCZRAZUINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound with a molecular weight of 274.19 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . The InChI code is 1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string representation is CC1=CC=C2NC(C3NCCC3)=NC2=C1.Cl .

Scientific Research Applications

Synthesis and Transformations

Research on the synthesis of complex organic molecules often explores the properties and reactions of benzodiazole derivatives. For example, the study by El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, highlighting the potential of such compounds for further chemical transformations, which could be applicable to derivatives like 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride (El’chaninov et al., 2018).

Antimicrobial Activity

The synthesis and study of antimicrobial properties are a significant area of research. Nural, Gemili, Ulger, Sarı, De Coen, and Şahin (2018) reported on the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating that compounds with a pyrrolidine core structure can have significant biological activities. This suggests potential research applications for 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride in the field of antimicrobial studies (Nural et al., 2018).

Anticancer Activity

Investigations into the anticancer properties of compounds are also prevalent. Zhao, Guo, Hu, Yu, Zhi, and Zhang (2015) explored the potential anticancer activity of benzimidazole-based Zn(II) complexes towards human carcinoma cells, highlighting the interest in benzodiazole derivatives for cancer research. This aligns with the potential for investigating similar activities in compounds like 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride (Zhao et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 1 Dermal, Eye Irrit. 2, and Skin Sens. 1 . The hazard statements include H310 (fatal in contact with skin), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P262 (do not get in eyes, on skin, or on clothing), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P310 (Immediately call a POISON CENTER or doctor/physician), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .

properties

IUPAC Name

6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJKCZRAZUINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

CAS RN

1185692-43-6
Record name 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.